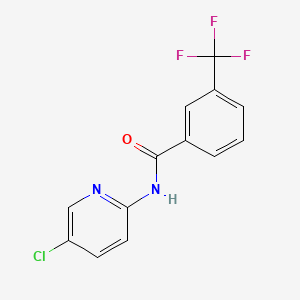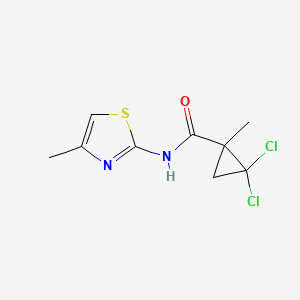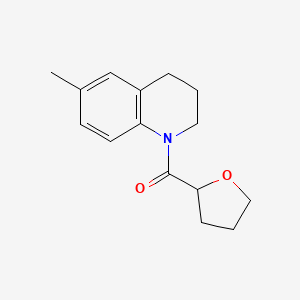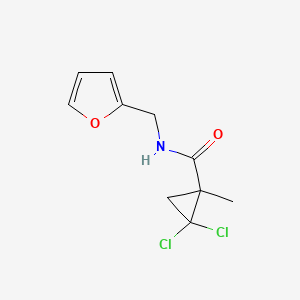![molecular formula C18H23ClN2O3 B4179769 2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)
2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
CCT137690 works by inhibiting the activity of specific proteins, such as MELK and IRAK4. The exact mechanism of action of CCT137690 on these proteins is not fully understood, but it is thought to involve the binding of CCT137690 to a specific site on the protein, which prevents the protein from carrying out its normal function.
Biochemical and Physiological Effects:
CCT137690 has been shown to have a range of biochemical and physiological effects, depending on the specific protein that it targets. In cancer, CCT137690 has been shown to inhibit cancer cell proliferation and induce cell death. In viral infections, CCT137690 has been shown to inhibit viral replication and reduce viral load. In autoimmune disorders, CCT137690 has been shown to reduce inflammation and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCT137690 is its specificity for certain proteins, which makes it a valuable tool for studying the function of these proteins in various diseases. However, like all small molecule inhibitors, CCT137690 has limitations in terms of its selectivity and off-target effects. Careful experimental design and controls are necessary to ensure that the observed effects are due to the specific inhibition of the target protein by CCT137690.
Future Directions
There are many potential future directions for the study of CCT137690. One area of interest is the development of more potent and selective inhibitors of MELK and IRAK4, which could have improved therapeutic potential. Another area of interest is the investigation of the role of MELK and IRAK4 in other diseases and biological processes, which could lead to the identification of new therapeutic targets. Finally, the use of CCT137690 in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
In conclusion, CCT137690 is a small molecule inhibitor with potential therapeutic applications in various diseases. Its specificity for certain proteins makes it a valuable tool for studying the function of these proteins in disease, but careful experimental design and controls are necessary to ensure that the observed effects are due to specific inhibition of the target protein by CCT137690. The future directions for the study of CCT137690 are numerous and could lead to the development of new and improved therapies for a range of diseases.
Scientific Research Applications
CCT137690 has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer, CCT137690 has been shown to inhibit the activity of a protein called MELK, which is overexpressed in many types of cancer and is involved in cancer cell proliferation and survival. In viral infections, CCT137690 has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus. In autoimmune disorders, CCT137690 has been shown to inhibit the activity of a protein called IRAK4, which is involved in the immune response.
properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-15-7-3-4-8-16(15)20-9-11-21(12-10-20)17(22)13-5-1-2-6-14(13)18(23)24/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQWEILLANZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-nitro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4179698.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)



![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B4179772.png)

